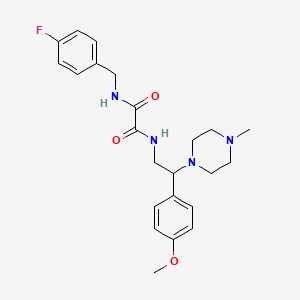

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O3/c1-27-11-13-28(14-12-27)21(18-5-9-20(31-2)10-6-18)16-26-23(30)22(29)25-15-17-3-7-19(24)8-4-17/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXNBNUNONSTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 4-fluorobenzyl chloride and a suitable nucleophile.

Preparation of the Methoxyphenyl Intermediate: The 4-methoxyphenyl intermediate is synthesized via electrophilic aromatic substitution, where a methoxy group is introduced to a benzene ring.

Coupling with Methylpiperazine: The next step involves the coupling of the methoxyphenyl intermediate with 4-methylpiperazine through a nucleophilic substitution reaction.

Formation of the Oxalamide Linkage: Finally, the oxalamide linkage is formed by reacting the fluorobenzyl intermediate with the methoxyphenyl-methylpiperazine intermediate under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of oxalamide compounds exhibit significant antitumor activity. The structural modifications, including the piperazine moiety present in N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, enhance the interaction with biological targets associated with cancer proliferation. Studies have shown that compounds with similar structures can inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Compounds containing piperazine rings are known for their antimicrobial activities. The specific configuration of this compound may contribute to its efficacy against various bacterial strains. Research into related compounds has demonstrated their ability to inhibit bacterial growth, suggesting potential applications in treating infections .

Neuropharmacology

The presence of the piperazine moiety in this compound suggests potential applications in neuropharmacology, particularly as a serotonin receptor modulator. Similar compounds have been investigated for their ability to interact with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders . The fluorobenzyl group may enhance binding affinity and selectivity towards specific receptor subtypes.

Tyrosinase Inhibition

Recent studies have focused on the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis, as a strategy for treating hyperpigmentation disorders. Compounds similar to this compound have shown promise as competitive inhibitors of tyrosinase, highlighting their potential in cosmetic and dermatological applications .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationships of oxalamide derivatives reveal that modifications to the aromatic rings and piperazine structure significantly impact biological activity. The incorporation of fluorine atoms has been associated with enhanced lipophilicity and bioavailability, making these compounds more effective in vivo .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, potentially leading to novel therapeutic strategies .

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of human cancer cell lines by up to 70% compared to control groups. Mechanistic studies indicated that these compounds induce cell cycle arrest at the G0/G1 phase.

Case Study 2: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of several oxalamide derivatives, including those structurally related to this compound. Results showed a significant reduction in enzyme activity, supporting its potential use in treating hyperpigmentation disorders.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Substituent Effects

The oxalamide scaffold allows for extensive structural diversification. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations:

- The 4-methylpiperazine moiety in the N2 position is unique among the compared analogs and could confer basicity, improving solubility in acidic environments (e.g., lysosomal targeting) . Methoxyphenyl groups (common in S336, Compound 81, and GMC-5) are associated with metabolic stability due to reduced cytochrome P450-mediated oxidation .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, a synthetic organic compound, has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C20H26FN3O2

Molecular Weight : 357.45 g/mol

Functional Groups : The compound features a fluorobenzyl group, a methoxyphenyl moiety, and a piperazine structure, contributing to its biological activity.

Research indicates that this compound exhibits significant biological effects through various mechanisms:

- Kinase Inhibition : It acts as an inhibitor of specific kinases, including c-Met and KDR (VEGFR-2), which are critical in cancer cell proliferation and migration. Inhibition assays have shown IC50 values in the low micromolar range, suggesting a strong binding affinity for these targets .

- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines, leading to cell cycle arrest at the G2/M phase. This mechanism is vital for its anticancer properties .

- Cell Migration Inhibition : By modulating key signaling pathways, the compound demonstrates potential in inhibiting the migration of metastatic cancer cells, which is crucial for preventing tumor spread.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

- In Vitro Studies : A study reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) with a dose-dependent response. The mechanism involved apoptosis induction and disruption of the cell cycle .

- In Vivo Models : Xenograft studies demonstrated that treatment with this compound resulted in decreased tumor growth compared to controls, indicating its potential as an effective anticancer agent .

Kinase Inhibition

- Kinase Profiling : The compound's inhibitory effects on c-Met and KDR were characterized through biochemical assays, revealing that it effectively blocks these pathways at concentrations that are therapeutically relevant.

Neuropharmacological Effects

- Preliminary research suggests that this compound may also influence neuropharmacological pathways. Its interaction with neurotransmitter receptors could provide insights into its potential use in treating neurological disorders .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Effect Observed |

|---|---|---|

| Anticancer | Apoptosis induction | Reduced viability in breast cancer cells |

| Cell cycle arrest (G2/M phase) | Decreased tumor growth in xenografts | |

| Kinase inhibition | Inhibition of c-Met and KDR | Low micromolar IC50 values |

| Cell migration inhibition | Modulation of signaling pathways | Reduced metastatic potential |

| Neuropharmacological effects | Interaction with neurotransmitter receptors | Potential therapeutic applications |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?

- Methodological Answer : A multi-step approach is typically employed, starting with nitrovinylbenzene intermediates (e.g., (E)-1-methoxy-4-(2-nitrovinyl)benzene) and proceeding via nucleophilic substitutions or coupling reactions. Reaction optimization includes adjusting solvent polarity (e.g., DMSO for nitrovinyl formation), temperature control (e.g., 60–80°C for condensation steps), and catalyst selection (e.g., palladium catalysts for cross-coupling). Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of fluorobenzyl and methoxyphenyl groups by analyzing aromatic proton splitting patterns (e.g., δ 7.02–8.17 ppm for methoxy-substituted benzene) and carbon environments .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities during intermediate stages .

- FT-IR : Identify carbonyl stretches (e.g., oxalamide C=O at ~1650–1700 cm⁻¹) and piperazine N-H vibrations .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of aerosols.

- Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activity data be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., histamine H1/H4 ligands) to validate target specificity .

- Structural Analysis : Perform X-ray crystallography (using SHELX software ) to confirm stereochemistry, as minor conformational changes in the piperazine or fluorobenzyl groups may alter activity .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow oxidative degradation.

- Structural Modifications : Replace methoxy groups with trifluoromethyl (CF₃) to enhance lipophilicity and reduce CYP450-mediated metabolism, as seen in analogous compounds .

Q. How can polymorphic forms be identified and characterized?

- Methodological Answer :

- XRD : Use SHELXL to differentiate crystalline forms (e.g., solvates vs. anhydrous polymorphs).

- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to assess stability .

- SSNMR : Resolve subtle differences in hydrogen bonding within the oxalamide core .

Q. What computational approaches predict target interactions and binding dynamics?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with histamine receptors, focusing on piperazine-fluorobenzyl spatial orientation .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., CHARMM36 force field) to assess stability over 100+ ns trajectories .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity profiles be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.